molecular formula C14H19ClO B13201986 ({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene

({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene

Cat. No.: B13201986
M. Wt: 238.75 g/mol
InChI Key: HADQBOZAQXBQRW-UHFFFAOYSA-N
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Description

({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene is a synthetic organic compound with the molecular formula C14H19ClO It is characterized by a cyclopropyl group attached to a benzene ring through a propoxy linker, with a chloromethyl substituent on the cyclopropyl ring

Preparation Methods

The synthesis of ({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropyl ring: This can be achieved through the reaction of an appropriate alkene with a halogenating agent to form a cyclopropyl halide.

    Introduction of the chloromethyl group: The cyclopropyl halide is then reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group.

    Attachment of the propoxy linker: The chloromethylcyclopropyl intermediate is reacted with a suitable alcohol to form the propoxy group.

    Coupling with benzene: Finally, the propoxy intermediate is coupled with a benzene derivative under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene undergoes various chemical reactions, including:

    Substitution reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation reactions: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction reactions: Reduction of the compound can lead to the formation of corresponding alkanes or alcohols.

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate, chromium trioxide), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of ({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to biological effects. The cyclopropyl ring and propoxy linker contribute to the compound’s overall reactivity and specificity in these interactions .

Comparison with Similar Compounds

({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene can be compared with other similar compounds, such as:

    ({3-[1-(Bromomethyl)cyclopropyl]propoxy}methyl)benzene: Similar structure but with a bromomethyl group instead of chloromethyl.

    ({3-[1-(Hydroxymethyl)cyclopropyl]propoxy}methyl)benzene: Contains a hydroxymethyl group, leading to different reactivity and applications.

    ({3-[1-(Methyl)cyclopropyl]propoxy}methyl)benzene: Lacks the halogen substituent, resulting in different chemical properties.

Properties

Molecular Formula

C14H19ClO

Molecular Weight

238.75 g/mol

IUPAC Name

3-[1-(chloromethyl)cyclopropyl]propoxymethylbenzene

InChI

InChI=1S/C14H19ClO/c15-12-14(8-9-14)7-4-10-16-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2

InChI Key

HADQBOZAQXBQRW-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCCOCC2=CC=CC=C2)CCl

Origin of Product

United States

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